molecular formula C15H21ClN2O3S B10864051 N-(4-chloro-2,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

Cat. No.: B10864051
M. Wt: 344.9 g/mol
InChI Key: RJHFMBAXEHPOFO-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a chlorinated dimethoxyphenyl group and a hydroxymethyl-tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chloro-2,5-dimethoxybenzaldehyde and tetrahydropyridine derivatives. The key steps may involve:

    Condensation Reactions: Combining the benzaldehyde with the tetrahydropyridine derivative under acidic or basic conditions.

    Thioamide Formation: Introducing the thiocarbonyl group through reactions with thiourea or similar reagents.

    Hydroxymethylation: Adding the hydroxymethyl group via formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Formyl or carboxyl derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, possibly as a ligand for receptors or enzymes.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Binding to Receptors: Acting as an agonist or antagonist at specific receptors.

    Enzyme Inhibition: Inhibiting the activity of enzymes by binding to their active sites.

    Pathway Modulation: Affecting cellular pathways by interacting with key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE: Similar structure but with a carboxamide group instead of a carbothioamide.

    N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBONITRILE: Similar structure but with a nitrile group.

Uniqueness

The presence of the carbothioamide group in N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-3-(HYDROXYMETHYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE may confer unique chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties.

Properties

Molecular Formula

C15H21ClN2O3S

Molecular Weight

344.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C15H21ClN2O3S/c1-20-13-7-12(14(21-2)6-11(13)16)17-15(22)18-5-3-4-10(8-18)9-19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,22)

InChI Key

RJHFMBAXEHPOFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)N2CCCC(C2)CO)OC)Cl

Origin of Product

United States

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